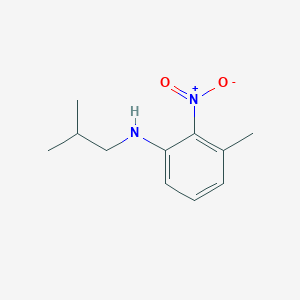

N-Isobutyl-3-methyl-2-nitroaniline

Description

N-Isobutyl-3-methyl-2-nitroaniline (C₁₁H₁₅N₃O₂, molecular weight 221.26 g/mol) is a nitroaniline derivative characterized by a nitro (-NO₂) group at the 2-position, a methyl (-CH₃) substituent at the 3-position, and an isobutyl (-CH₂CH(CH₃)₂) group attached to the nitrogen atom.

Properties

IUPAC Name |

3-methyl-N-(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-4-5-9(3)11(10)13(14)15/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVTVOJYSWVDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-3-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes:

Nitration: The nitration of 3-methyl aniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position relative to the amino group.

Alkylation: The resulting nitroaniline is then subjected to alkylation with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to enhance yield and purity while minimizing by-products.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming N-Isobutyl-3-methyl-1,2-diaminobenzene.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.

Major Products:

Reduction: The major product is N-Isobutyl-3-methyl-1,2-diaminobenzene.

Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

N-Isobutyl-3-methyl-2-nitroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential anticancer agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that compounds derived from nitroanilines exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-substituted benzimidazole derivatives, which include isobutyl side chains, have shown promising activity against cancer cells by disrupting microtubule formation, a critical process in cell division .

Table 1: Antiproliferative Activity of N-Isobutyl Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-Isobutyl-2-nitroaniline | HeLa | 0.85 | Tubulin binding |

| This compound | MCF-7 | 1.02 | Microtubule disintegration |

Dye Synthesis

The compound is also utilized in the dye industry, particularly in the formulation of hair dyes. The process involves the methylation of nitroanilines to produce stable dye intermediates that can impart color to hair fibers effectively.

Case Study: Hair Dye Formulation

A process involving the N-methylation of nitroanilines has been developed to create hair dyes with improved stability and colorfastness. The resulting products are characterized by their ability to provide vibrant colors while minimizing degradation over time .

Table 2: Properties of Hair Dyes Derived from Nitroanilines

| Dye Compound | Color Shade | Stability (Months) | Application Method |

|---|---|---|---|

| N-Methyl-N-isobutyl-3-methyl-2-nitroaniline | Dark Brown | 12 | Direct application |

| N-Ethyl-N-isobutyl-4-nitroaniline | Chestnut | 10 | Direct application |

Material Science

In material science, this compound has been investigated for its potential use in synthesizing polymers and coatings with enhanced properties.

Case Study: Polymer Development

Research indicates that incorporating nitroaniline derivatives into polymer matrices can significantly enhance their thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental factors are critical .

Table 3: Properties of Polymers Incorporating Nitroanilines

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polyurethane with Nitroaniline | 250 | 30 | Coatings |

| Epoxy Resin with Nitroaniline | 220 | 45 | Structural components |

Mechanism of Action

The mechanism of action of N-Isobutyl-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Isobutyl-3-methyl-2-nitroaniline with structurally analogous nitroanilines, focusing on molecular features, physical properties, and reactivity trends.

Table 1: Structural and Physical Properties Comparison

Key Observations

Substituent Effects on Molecular Weight and Solubility: The isobutyl group in this compound increases its molecular weight (221.26 g/mol) compared to simpler derivatives like N-Methyl-2-nitroaniline (152.15 g/mol) . This bulky alkyl chain likely enhances lipophilicity, reducing aqueous solubility but improving solubility in nonpolar solvents. N,N-Dimethyl-2-nitroaniline (166.18 g/mol) exhibits higher solubility in polar aprotic solvents like acetone due to its symmetrical dimethyl substitution .

Positional Isomerism and Melting Points :

- The melting point of 2-Methyl-3-nitroaniline (88–90°C) is lower than that of its positional isomer 4-Methyl-2-nitroaniline (115–116°C), highlighting how nitro and methyl group proximity affects crystal packing .

- The absence of melting point data for this compound suggests further experimental characterization is needed.

Reactivity and Functional Group Interactions: Nitroanilines with electron-withdrawing groups (e.g., -NO₂, -Cl) at ortho/meta positions, such as 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline, exhibit unique mechanical properties (e.g., elasticity) due to anisotropic crystal packing and π-π interactions . The nitro group in this compound may undergo reduction to form a primary amine, a reaction pathway common in nitroaromatics .

Synthetic Pathways :

- N-Methyl-2-nitroaniline derivatives are often synthesized via nucleophilic aromatic substitution or alkylation of nitroaniline precursors .

- The synthesis of this compound would likely involve alkylation of 3-methyl-2-nitroaniline with isobutyl halides, though reaction conditions must optimize steric hindrance from the isobutyl group.

Research Findings and Implications

- Electronic Effects: The nitro group at the 2-position in this compound deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the -NO₂ group.

- Thermal Stability : Analogous compounds like 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline show phase transitions at 138°C, suggesting that nitroanilines with bulky substituents may exhibit similar thermal behavior .

- Applications : Nitroaniline derivatives are intermediates in dye synthesis, pharmaceuticals, and agrochemicals. The isobutyl group in this compound could enhance bioavailability in drug design or serve as a ligand in coordination chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isobutyl-3-methyl-2-nitroaniline, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or nitroso-intermediate pathways. For example, describes similar nitrosoaniline derivatives synthesized using substituted anilines and nitroso precursors under controlled pH (4–6) and temperatures (60–80°C). Key parameters include:

- Reagent stoichiometry : Excess alkylating agents (e.g., isobutyl halides) improve substitution efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.

Reported yields for analogous compounds range from 65% to 85% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and isobutyl group integration (e.g., methyl groups at δ 1.0–1.5 ppm).

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNO) with <2 ppm error .

- FT-IR : Nitro (1520–1350 cm) and amine (3300–3500 cm) stretches confirm functional groups.

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as nitro groups may hydrolyze. and recommend cold storage for nitroaniline analogs to suppress decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl vs. chloro) impact the reactivity of this compound in NAS reactions?

- Methodological Answer : Electron-donating groups (e.g., methyl) deactivate the aromatic ring, slowing NAS but improving regioselectivity. shows chloro substituents increase electrophilicity at the nitroso site, accelerating reactions with nucleophiles like amines. Computational modeling (DFT) can predict activation energies and substituent effects .

Q. What strategies resolve discrepancies in reported melting points or spectral data for structurally similar nitroanilines?

- Methodological Answer :

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing and polymorphism.

- Inter-laboratory validation : Cross-reference data with standardized protocols (e.g., ’s 2-nitroaniline standard) .

Q. Can this compound serve as a precursor for novel heterocyclic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.